molecular formula C13H14Cl2N2O4 B2645490 Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate CAS No. 318247-31-3

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate

Cat. No.: B2645490
CAS No.: 318247-31-3
M. Wt: 333.17
InChI Key: APXIFYRYSQKXML-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)carbamoyl]-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O4/c1-21-12(19)11-5-8(18)6-17(11)13(20)16-7-2-3-9(14)10(15)4-7/h2-4,8,11,18H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIFYRYSQKXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate typically involves the reaction of 3,4-dichloroaniline with a suitable carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Structural Characteristics

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate has the molecular formula C13H14Cl2N2O4C_{13}H_{14}Cl_{2}N_{2}O_{4} and a molecular weight of 333.17 g/mol. The compound features a pyrrolidine ring with a hydroxy group, carbonyl group, and a dichloroaniline moiety, contributing to its reactivity and potential biological activity .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites. This interaction can lead to various biological effects such as anti-inflammatory and anticancer activities .
  • Protein Interactions : It may also modulate protein interactions within cellular pathways, contributing to its therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the potential of using this compound in nanoparticle-based drug delivery systems. These systems allow for targeted delivery of therapeutics, enhancing bioavailability while minimizing side effects. The compound's ability to inhibit specific enzymes makes it a candidate for inclusion in such delivery systems aimed at cancer treatment .

Additionally, ongoing research is evaluating its effects on cellular pathways involved in inflammation and cancer progression, further establishing its role in therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate (CAS Number: 318247-31-3) is an organic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄Cl₂N₂O₄
  • Molecular Weight : 333.17 g/mol
  • Melting Point : 175-177 °C

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. This is particularly relevant in pathways associated with inflammation and cancer.
  • Protein Interactions : It has been shown to interact with various proteins, potentially altering cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

  • Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce the activation of pathways associated with chronic inflammation.

  • Research Findings : In animal models of inflammation, administration of this compound led to decreased levels of pro-inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Comparative Biological Activity

Activity Type Effectiveness Mechanism
AnticancerHighEnzyme inhibition and apoptosis induction
Anti-inflammatoryModerateCytokine modulation and pathway inhibition

Research Applications

This compound is utilized in various research contexts:

  • Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biological Studies : Employed in enzyme kinetics and protein interaction studies.
  • Pharmaceutical Development : Investigated for formulation into new therapeutic agents targeting cancer and inflammatory conditions.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate, and how are critical reaction parameters optimized?

The compound is synthesized via condensation reactions involving 3,4-dichloroaniline and a pyrrolidine carboxylate precursor. Key parameters include:

  • Solvent choice : Methanol or toluene is commonly used for refluxing, with methanol favoring intramolecular hydrogen bonding during crystallization .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) facilitate imine or amide bond formation, as seen in analogous piperidine derivatives .
  • Reduction steps : Sodium borohydride (NaBH₄) may be required to stabilize intermediates, with quenching using aqueous NaHCO₃ to neutralize excess reagents .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • X-ray crystallography : Resolves conformational details (e.g., torsion angles, hydrogen bonding) with refinement via SHELX software (e.g., SHELXL for small-molecule structures) .
  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) ensures purity, as validated for structurally similar dichloroaniline derivatives .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positioning, while IR identifies carbonyl (C=O) and hydroxyl (O-H) functional groups .

Advanced Research Questions

Q. How can X-ray crystallography elucidate conformational dynamics and hydrogen-bonding networks in this compound?

Crystallographic analysis reveals:

  • Torsion angles : The pyrrolidine ring adopts a chair or envelope conformation, with substituents in equatorial positions to minimize steric strain. For example, the N–C(benzene) bond shows a torsion angle of ~31°, indicating steric or electronic distortion .
  • Hydrogen bonding : Intramolecular O–H⋯N bonds form S(6) ring motifs, stabilizing the molecule. Intermolecular C–H⋯O interactions further stabilize crystal packing into dimers or ribbons .
  • Validation : Structure validation tools (e.g., PLATON) assess geometric outliers, while SHELX refines displacement parameters to resolve thermal motion artifacts .

Q. What strategies resolve contradictions in pharmacological activity data for structurally related dichloroaniline derivatives?

  • SAR studies : Modifying the pyrrolidine hydroxyl group to esters or ethers can alter bioavailability, as seen in piperidine-based SSRIs where equatorial substituents enhance receptor binding .
  • Crystallographic vs. solution-state data : Discrepancies in hydrogen-bonding patterns (e.g., solution NMR vs. solid-state X-ray) may explain variable activity. For example, intramolecular hydrogen bonds in crystals may not persist in solution, affecting solubility .
  • Docking studies : Molecular dynamics simulations using high-resolution crystal structures predict binding affinities for targets like monoamine transporters, guiding functional group optimization .

Q. How do solvent polarity and pH influence the compound’s stability during storage and biological assays?

  • pH sensitivity : The 4-hydroxy group on pyrrolidine is prone to oxidation under basic conditions. Buffering at pH 5–6 (similar to HPLC mobile phases) mitigates degradation .
  • Solvent effects : Methanol stabilizes the compound via hydrogen bonding, while aprotic solvents (e.g., DMSO) may promote lactam formation from the carbonyl group .

Methodological Considerations

  • Crystallization : Slow evaporation from methanol yields needle-like crystals suitable for diffraction. Inclusion of weak hydrogen bond donors (e.g., C–H groups) enhances lattice stability .
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) with a Bruker APEX II CCD detector for high-resolution datasets. Multi-scan absorption corrections (SADABS) minimize errors from crystal anisotropy .
  • Refinement : Apply riding hydrogen models in SHELXL, with isotropic displacement parameters for non-H atoms. Validate using R-factor convergence (R1 < 0.05 for high-quality datasets) .

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